molecular formula C39H70N8O11 B12796051 L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-5-methylhexyl)-L-prolyl)-L-isoleucyl)-, methyl ester CAS No. 137328-42-8

L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-5-methylhexyl)-L-prolyl)-L-isoleucyl)-, methyl ester

Cat. No.: B12796051
CAS No.: 137328-42-8
M. Wt: 827.0 g/mol
InChI Key: WKFRLTWYIUVQOD-OVMCXGMOSA-N
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Description

L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-5-methylhexyl)-L-prolyl)-L-isoleucyl)-, methyl ester is a complex peptide derivative. This compound is notable for its intricate structure, which includes multiple amino acid residues and functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-5-methylhexyl)-L-prolyl)-L-isoleucyl)-, methyl ester typically involves the stepwise assembly of its peptide chain. This process includes:

    Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled using activating agents such as carbodiimides.

    Solution-Phase Peptide Synthesis: This method involves the coupling of amino acids in solution, often using similar activating agents as SPPS.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS due to its efficiency and ability to produce high-purity peptides. The process is automated and optimized for large-scale synthesis, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-5-methylhexyl)-L-prolyl)-L-isoleucyl)-, methyl ester can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.

    Reduction: Reduction of disulfide bonds to thiol groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like dithiothreitol (DTT).

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced peptide with free thiol groups.

Scientific Research Applications

L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-5-methylhexyl)-L-prolyl)-L-isoleucyl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-5-methylhexyl)-L-prolyl)-L-isoleucyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. This modulation can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

L-Valine, N-(N-(1-(3-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-2-hydroxy-5-methylhexyl)-L-prolyl)-L-isoleucyl)-, methyl ester can be compared with other peptide derivatives, such as:

These compounds share similar structural features but differ in their specific amino acid sequences and functional groups. The uniqueness of this compound lies in its specific sequence and the presence of multiple functional groups that contribute to its distinct biological activities.

Properties

CAS No.

137328-42-8

Molecular Formula

C39H70N8O11

Molecular Weight

827.0 g/mol

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-5-methylhexyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C39H70N8O11/c1-11-23(8)33(38(56)45-32(22(6)7)39(57)58-10)46-37(55)29-13-12-14-47(29)18-30(50)25(15-20(2)3)42-35(53)27(17-31(40)51)44-34(52)26(16-21(4)5)43-36(54)28(19-48)41-24(9)49/h20-23,25-30,32-33,48,50H,11-19H2,1-10H3,(H2,40,51)(H,41,49)(H,42,53)(H,43,54)(H,44,52)(H,45,56)(H,46,55)/t23-,25-,26-,27-,28-,29-,30?,32-,33-/m0/s1

InChI Key

WKFRLTWYIUVQOD-OVMCXGMOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1CC([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O

Origin of Product

United States

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